molecular formula C12H7BrClNO B2837798 Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)- CAS No. 868390-64-1

Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)-

Cat. No.: B2837798
CAS No.: 868390-64-1
M. Wt: 296.55
InChI Key: JVORILAKYRUWNG-UHFFFAOYSA-N
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Description

Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)- is an organic compound that features a methanone group bonded to a 4-bromophenyl and a 2-chloro-4-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (4-bromophenyl)(morpholino)-
  • Methanone, (4-chlorophenyl)(phenyl)-
  • Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-

Uniqueness

Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)- is unique due to the presence of both bromine and chlorine atoms in its structure, which can influence its reactivity and interaction with biological targets. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and pharmaceutical development .

Biological Activity

Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)-, also known as (4-bromophenyl)(pyridin-4-yl)methanone, is a chemical compound with significant potential in medicinal chemistry. This article explores its biological activities, including its effects on various cancer cell lines, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C13H9BrClN
  • Molecular Weight : 261.14 g/mol
  • Chemical Structure : The compound features a bromophenyl group and a chloropyridinyl moiety, contributing to its biological activity.

The compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It has been implicated in inhibiting key enzymes involved in cancer progression, such as aromatase (CYP19A1) and telomerase.
  • Impact on Biochemical Pathways : The inhibition of squalene cyclization suggests a role in disrupting sterol biosynthesis pathways, which is crucial for cell membrane integrity and signaling.

Antitumor Activity

Research indicates that Methanone has significant antiproliferative effects against various cancer cell lines. Notable findings include:

  • IC50 Values : Studies report IC50 values ranging from 0.4 to 1.9 nM against breast cancer cells, indicating potent activity compared to established drugs like letrozole .
  • Cell Lines Tested : The compound has shown efficacy against several cancer types, including:
    • Breast cancer (MCF-7)
    • Lung cancer (A549)
    • Colon cancer (HCT116)
Cell Line IC50 (nM) Reference
MCF-70.83
A5490.70
HCT1160.71

Enzyme Inhibition

Methanone has been studied for its ability to inhibit specific enzymes:

  • Aromatase Inhibition : It shows promising results in inhibiting aromatase activity, crucial for estrogen synthesis in hormone-dependent cancers.
  • Telomerase Inhibition : Similar compounds have demonstrated high inhibitory activity against telomerase, suggesting potential in targeting immortalized cancer cells .

Case Studies

  • Breast Cancer Research : A study involving the compound demonstrated significant reduction in cell viability in MCF-7 cells with an IC50 of approximately 0.83 nM, highlighting its potential as a therapeutic agent against hormone-dependent breast cancers .
  • Enzyme Targeting : Another investigation into the inhibition of CYP19A1 revealed that derivatives of Methanone exhibit enhanced selectivity and potency compared to traditional inhibitors, making them candidates for further development .

Safety and Toxicity

While the biological activities are promising, safety profiles must be established:

  • Preliminary studies indicate low acute oral toxicity in animal models.
  • Further investigations are needed to assess long-term effects and potential side effects.

Properties

IUPAC Name

(4-bromophenyl)-(2-chloropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO/c13-10-3-1-8(2-4-10)12(16)9-5-6-15-11(14)7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVORILAKYRUWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=NC=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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